molecular formula C9H15BrO2 B13194482 3-(Bromomethyl)-2,7-dioxaspiro[4.5]decane

3-(Bromomethyl)-2,7-dioxaspiro[4.5]decane

Cat. No.: B13194482
M. Wt: 235.12 g/mol
InChI Key: YRBXIQWQENMQOC-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,7-dioxaspiro[4.5]decane is a chemical compound with the molecular formula C₉H₁₅BrO₂. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,7-dioxaspiro[4.5]decane typically involves the bromination of a precursor compound. One common method is the bromination of 2,7-dioxaspiro[4.5]decane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,7-dioxaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation Reactions: Products include oxo derivatives.

    Reduction Reactions: Products include methyl derivatives.

Scientific Research Applications

3-(Bromomethyl)-2,7-dioxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,7-dioxaspiro[4.5]decane depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can act as a leaving group, facilitating the formation of reactive intermediates that can interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane
  • 3-(Bromomethyl)-2-oxaspiro[4.5]decane
  • 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane

Uniqueness

3-(Bromomethyl)-2,7-dioxaspiro[4.5]decane is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

3-(bromomethyl)-2,9-dioxaspiro[4.5]decane

InChI

InChI=1S/C9H15BrO2/c10-5-8-4-9(7-12-8)2-1-3-11-6-9/h8H,1-7H2

InChI Key

YRBXIQWQENMQOC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(OC2)CBr)COC1

Origin of Product

United States

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